molecular formula C14H11NO4 B6361489 5-(3-(Methoxycarbonyl)phenyl)nicotinic acid CAS No. 842170-42-7

5-(3-(Methoxycarbonyl)phenyl)nicotinic acid

Cat. No.: B6361489
CAS No.: 842170-42-7
M. Wt: 257.24 g/mol
InChI Key: PMJXAECJONMZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(Methoxycarbonyl)phenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO4. It is a derivative of nicotinic acid, featuring a methoxycarbonyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Methoxycarbonyl)phenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Methoxycarbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 5-(3-(Methoxycarbonyl)phenyl)nicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Methoxycarbonyl)phenyl)nicotinic acid is unique due to the presence of both the nicotinic acid and methoxycarbonyl functional groupsIts ability to undergo multiple types of reactions and form complex molecules makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXAECJONMZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679486
Record name 5-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842170-42-7
Record name 5-[3-(Methoxycarbonyl)phenyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842170-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.